molecular formula C7H7NO B1311806 6-Methylnicotinaldehyde CAS No. 53014-84-9

6-Methylnicotinaldehyde

Cat. No. B1311806
CAS RN: 53014-84-9
M. Wt: 121.14 g/mol
InChI Key: IMWMEIWYPWVABQ-UHFFFAOYSA-N
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Description

6-Methylnicotinaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a chemical compound with the molecular formula C7H7NO . It contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 6-Methylnicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The InChI code for 6-Methylnicotinaldehyde is 1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 .

Scientific Research Applications

Catalysis and Organic Synthesis

Research involving compounds similar to 6-Methylnicotinaldehyde focuses on their role in catalysis and the synthesis of complex molecules. For instance, studies on the synthesis of pyranopyrazoles and related compounds have explored the use of nicotinic acid derivatives as catalysts in organic synthesis, demonstrating the potential of such compounds in facilitating chemical reactions (Zolfigol et al., 2013). This suggests that 6-Methylnicotinaldehyde could be explored for similar catalytic applications in the synthesis of heterocyclic compounds.

Environmental and Atmospheric Chemistry

The reactivity of carbonyl compounds similar to 6-Methylnicotinaldehyde with atmospheric radicals has been a subject of study, highlighting their importance in understanding atmospheric chemistry and environmental degradation processes. Research by Smith et al., 1996 on the reactions of carbonyl compounds with OH and NO3 radicals and O3 provides insights into the atmospheric lifetimes and reactivity of such compounds, which could be relevant for assessing the environmental impact of 6-Methylnicotinaldehyde and its derivatives.

Biotechnology and Metabolic Engineering

The potential for metabolic engineering and biotechnological applications of compounds related to 6-Methylnicotinaldehyde has been explored, particularly in the context of engineering microorganisms for the conversion of methanol into valuable chemicals. For example, Müller et al., 2015 demonstrated the engineering of Escherichia coli for methanol conversion, highlighting the broader potential of incorporating nicotinic acid derivatives and related compounds into metabolic pathways for the production of bio-based chemicals.

Material Science and Polymer Chemistry

Research into the thermal oxidation kinetics of polymers and the modification of materials has indicated the utility of aldehyde groups and related functionalities in studying and improving the properties of polymers. For instance, studies on the oxidation kinetics of polyamides (El Mazry et al., 2013) could inform the use of 6-Methylnicotinaldehyde in the modification of polymer properties through the introduction of aldehyde functionalities.

Photocatalysis and Degradation Studies

Compounds analogous to 6-Methylnicotinaldehyde have been used in studies on photocatalytic degradation, demonstrating their potential applications in environmental remediation and the development of photocatalysts. Research by Kansal et al., 2007 on the photocatalytic degradation of dyes highlights the relevance of carbonyl compounds in photocatalytic processes, suggesting possible applications for 6-Methylnicotinaldehyde in environmental cleanup efforts.

properties

IUPAC Name

6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMEIWYPWVABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436527
Record name 6-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylnicotinaldehyde

CAS RN

53014-84-9
Record name 6-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-3-pyridinecarboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of oxalyl chloride (2 M in dichloromethane, 9.34 mL, 18.68 mmol) in 30 mL dichloromethane at −60° C. under argon, dimethyl sulfoxide (3.1 g, 2.81 mL, 39.63 mmol) was added over 20 min. The mixture was stirred at −60° C. for 20 min before a solution of (6-methylpyridin-3-yl)methanol in 8 mL dichloromethane was added over 20 min. The reaction mixture was stirred for 20 min, and then triethylamine (8.02 g, 11.05 mL, 79.25 mmol) was added over 10 min. The reaction mixture was allowed to warm up to room temperature and 48 mL water was added. The mixture was extracted with dichloromethane and the combined extracts were dried (Na2SO4), filtered and concentrated. The crude product was purified by automated silica gel chromatography (eluted with ethyl acetate-hexanes) to isolate 1.67 g (85%) of the title compound as a light brown oil. HPLC: retention time=0.19 min.
Quantity
9.34 mL
Type
reactant
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
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0 (± 1) mol
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reactant
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8 mL
Type
solvent
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Quantity
11.05 mL
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reactant
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

80 g (0.37 mole) of sodium periodate in 200 ml of water are added dropwise with vigorous stirring to 23 g (0.19 mole) of 2-methyl-5-vinyl pyridine in 800 ml of ethylene glycol dimethyl ether. 1.0 g (0.04 mole) of osmium tetroxide is then added while cooling with a mixture of ice and common salt, after which the mixture is stirred for 8 hours at room temperature in a nitrogen atmosphere. The oil remaining after removal of the solvent by evaporation in vacuo is taken up in a little water and extracted three times with ethyl acetate. Drying of the organic phase over sodium sulfate and concentration by evaporation in vacuo leave 20 g (87%) of a light brown oil which is immediately further processed.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
87%

Synthesis routes and methods III

Procedure details

Chromium trioxide (11.5 g) is slowly added to 170 ml of pyridine at 20° C., and 10 g of the crude 5-hydroxymethyl-2-methylpyridine in 70 ml of pyridine is added in one portion to the complex. The temperature is raised to reflux temperature for 2 hours, and the mixture is refluxed for 1.5 hours. After cooling, 250 ml of water is added, and the mixture is extracted with five 150-ml portions of diethyl ether. The combined extracts are dried over magnesium sulfate and concentrated to give 4.2 g of crude 6-methyl-3-pyridinecarbaldehyde.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
catalyst
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylnicotinaldehyde
Reactant of Route 2
6-Methylnicotinaldehyde
Reactant of Route 3
6-Methylnicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Methylnicotinaldehyde
Reactant of Route 5
6-Methylnicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methylnicotinaldehyde

Citations

For This Compound
19
Citations
JS Wai, TM Williams, DL Bamberger… - Journal of medicinal …, 1993 - ACS Publications
… Phosphonium salt 24, prepared by successive treatment of 2-methoxy-5-ethyl-6-methylnicotinaldehyde (14) with lithium aluminum hydride and triphenylphosphine hydrobromide, …
Number of citations: 69 pubs.acs.org
P Galatsis, K Yamagata, JA Wendt, CJ Connolly… - Bioorganic & medicinal …, 2007 - Elsevier
… were constructed from 2-amino-6-methylnicotinaldehyde in a reasonable yield using the … from 2-bromo-6-methylnicotinaldehyde 22 using the Larock synthetic route from Scheme 2. …
Number of citations: 30 www.sciencedirect.com
JM Hoffman, AM Smith, CS Rooney… - Journal of medicinal …, 1993 - ACS Publications
… additionof sodium azide to 2-chloro5-ethyl-6-methylnicotinonitrile gave the corresponding 2-aminonicotinonitrile which was reduced directly to 2-amino-5-ethyl-6-methylnicotinaldehyde …
Number of citations: 112 pubs.acs.org
G Evens, P Caluwe - The Journal of Organic Chemistry, 1975 - ACS Publications
… The lower yield of 2-amino-5-phenyl-6methylnicotinaldehyde (4d) is probably due to self-condensation of this highly reactive compound under the acidic conditions of the hydrolysis …
Number of citations: 33 pubs.acs.org
JM Hoffman, JS Wai, CM Thomas… - Journal of medicinal …, 1992 - ACS Publications
… g (62%) of 2-methoxy-5-ethyl-6-methylnicotinaldehyde (8).Recrystallization from methanol-water gave … Amixture of 2-methoxy-5-ethyl-6methylnicotinaldehyde (1.05 g, 5.86 mmol) and …
Number of citations: 71 pubs.acs.org
EP Kyba, ST Liu, K Chockalingam… - The Journal of Organic …, 1988 - ACS Publications
Twenty-one variously substituted fluorenones and azafluorenones havebeen synthesizedvia photochemical Pschorr cyclizations of 2-diazoniodiaryl ketones as the key ring-forming step…
Number of citations: 68 pubs.acs.org
K Gupta - 2020 - openresearch-repository.anu.edu.au
The a4b2 nicotinic acetylcholine receptor (nAChR), belonging to the family of 'Cys-loop' pentameric ligand-gated ion channels, is one of the most abundant subtypes found in the brain. …
LM Mirica, Y Huang, TT Huynh, L Sun, CH Hu… - 2021 - chemrxiv.org
… The synthetic route of MCCs starts with oxidative cyclization of 2aminothiophenol and 6-methylnicotinaldehyde, followed by Nbromosuccinimide (NBS) bromination for further …
Number of citations: 4 chemrxiv.org
Y Huang, TT Huynh, L Sun, CH Hu, YC Wang… - Inorganic …, 2022 - ACS Publications
… The synthetic route to these chelators starts with oxidative cyclization of 2-aminothiophenol and 6-methylnicotinaldehyde to generate the 2-(2′-methylpyridyl)benzothiazole …
Number of citations: 7 pubs.acs.org
PR Verhoest, KR Fonseca, X Hou… - Journal of medicinal …, 2012 - ACS Publications
… ,4S)-4-methyl-1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}-1-(tetrahydro-2H-pyran-4-yl)-15-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 19 but substituting 6-methylnicotinaldehyde …
Number of citations: 77 pubs.acs.org

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